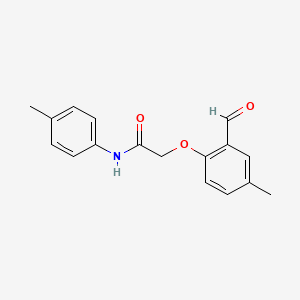

2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide

Description

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-(2-formyl-4-methylphenoxy)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C17H17NO3/c1-12-3-6-15(7-4-12)18-17(20)11-21-16-8-5-13(2)9-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |

InChI Key |

UHVXUWFMUPGOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C=O |

Origin of Product |

United States |

Biological Activity

2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article synthesizes the available research findings, case studies, and molecular docking analyses to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

The compound features a phenoxy group, an acetamide linkage, and a p-tolyl substituent, which contribute to its biological activity through various interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. The most potent derivatives in this series demonstrated IC50 values ranging from 14.4 µM to >750 µM, indicating varying degrees of inhibition depending on structural modifications (Table 1) .

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 11k | 4-Ethyl substitution | 26.0 |

| 11n | 4-Chloro substitution | 48.7 |

| 11f | No substitution | >750 |

The data suggest that both steric and electronic effects of substituents play critical roles in determining inhibitory potency. For instance, the introduction of an ethyl group at the R1 position significantly enhances activity compared to unsubstituted analogs .

Anticancer Activity

In addition to enzyme inhibition, compounds related to this compound have shown promising anticancer properties. In vitro studies assessed their efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). Specific derivatives demonstrated IC50 values as low as 0.008 µM against A-549 cells, indicating potent anticancer activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The docking simulations revealed that the compound forms stable interactions within the active site of α-glucosidase, primarily through hydrogen bonding and hydrophobic interactions with key amino acid residues such as Asp349 and His348 .

Key Interactions Observed

- Hydrogen Bonds : The carbonyl oxygen of the acetamide moiety interacts with catalytic residues through water-mediated hydrogen bonds.

- Hydrophobic Interactions : The phenyl group stabilizes binding via π–π stacking with aromatic residues.

These interactions were maintained for over half of the simulation time, indicating a strong binding affinity that correlates with the observed biological activities.

Case Studies

Several case studies have documented the synthesis and evaluation of various analogs derived from this compound. For example, one study synthesized over thirty analogs and found significant biological activity across multiple assays. The most active compound exhibited an IC50 value of approximately 700 nM against specific cancer cell lines .

Scientific Research Applications

The compound 2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, including its synthesis, biological activity, and case studies that highlight its significance in medicinal chemistry.

Medicinal Chemistry

The compound is primarily investigated for its antiviral and anticancer properties . Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral effects. For example, modifications to the p-tolyl group have been shown to enhance activity against viruses such as the Ebola virus. The presence of the acetamide group is crucial for maintaining this activity.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 3.53 | Antiviral |

| Compound B | 9.70 | Antiviral |

| Compound C | >100 | Inactive |

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against glioma cell lines by targeting key signaling pathways associated with tumor growth.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound D | 700 | Glioma |

| Compound E | 500 | Breast Cancer |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications of the phenoxy and acetamide groups. These modifications can lead to derivatives with enhanced biological activities.

Synthesis Pathway

- Formation of the Phenoxy Group : Reaction of 4-methylphenol with an appropriate aldehyde.

- Acetamide Formation : Coupling of the phenoxy compound with p-toluidine followed by acetylation.

- Final Product Isolation : Purification through recrystallization or chromatography.

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are hypothesized to involve:

- Binding Interactions : The electron-rich nature of the phenoxy and p-tolyl groups facilitates interactions with target proteins.

- Enzyme Inhibition : It may inhibit enzymes involved in viral replication and cancer cell survival.

- Modulation of Signaling Pathways : The structural features allow it to influence critical pathways related to cell proliferation and apoptosis.

Case Study 1: Antiviral Efficacy

In a study evaluating various thiophene derivatives, it was found that those containing similar structural motifs as this compound maintained significant antiviral activity against pEBOV, emphasizing the importance of specific functional groups in maintaining efficacy.

Case Study 2: Anticancer Potential

Research demonstrated that certain derivatives exhibited potent growth inhibition against glioma cell lines, suggesting that targeted modifications could enhance therapeutic outcomes.

Case Study 3: Structure-Activity Relationship Analysis

Investigations into the structure-activity relationship revealed that specific substitutions on the aromatic rings could lead to improved biological activities, highlighting the need for further optimization in drug design.

Chemical Reactions Analysis

Knoevenagel Condensation and Cyclization with Active Methylene Compounds

The aldehyde group facilitates Knoevenagel condensations with active methylene reagents (e.g., malononitrile, dimedone, pyrazolone) under basic conditions. This reactivity aligns with structurally similar 2-(4-formylphenoxy)-N-arylacetamides .

Reaction Example:

Reactants :

-

2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide

-

Malononitrile + Dimedone

Conditions :

-

Catalyst: Piperidine

-

Solvent: Ethanol

-

Temperature: Reflux

Product :

2-(2-(2-Amino-3-cyano-4H-chromen-4-yl)-4-methylphenoxy)-N-(p-tolyl)acetamide

Mechanism :

-

Knoevenagel condensation : The aldehyde reacts with malononitrile to form a dicyanovinyl intermediate.

-

Cyclization : Dimedone undergoes Michael addition followed by intramolecular cyclization to yield fused 4H-pyrans .

Yield : 72–78% (analogous systems) .

Hydrazone Formation with Hydrazides

The formyl group reacts with hydrazides to form hydrazones, as observed in related 2-(4-formylphenoxy)acetamide derivatives .

Reaction Example:

Reactants :

-

This compound

-

Phenyl hydrazine

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

Product :

2-(2-(Phenylhydrazono)-4-methylphenoxy)-N-(p-tolyl)acetamide

Characterization :

Nucleophilic Substitution at Acetamide Methylene

While direct substitution at the acetamide’s methylene group is sterically hindered, precursor derivatives (e.g., 2-chloroacetamide analogs) undergo azidation or alkylation .

Example Reaction with Sodium Azide:

Reactants :

-

2-Chloro-N-(p-tolyl)acetamide (precursor)

-

NaN₃

Conditions :

-

Solvent: Ethanol/water (70:30)

-

Temperature: 80°C, 24 h

Product :

2-Azido-N-(p-tolyl)acetamide

Yield : 73% (analogous system) .

Attempted Alkylation Pathways

Efforts to alkylate phenolic intermediates (e.g., 4-hydroxycoumarin) with 2-chloro-N-(p-tolyl)acetamide derivatives face challenges due to competing N-alkylation and purification difficulties .

Example :

Reactants :

-

4-Hydroxycoumarin + 2-Chloro-N-(p-tolyl)acetamide

Outcome :

Comparative Reactivity of Substituents

The 4-methyl group on the phenoxy ring influences steric and electronic effects:

-

Steric hindrance : Reduces reactivity in bulky electrophilic substitutions.

-

Electronic effects : Electron-donating methyl group deactivates the ring toward electrophilic attack but stabilizes intermediates in cyclization reactions .

Mechanistic Insights

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core structural motifs with several acetamide derivatives (Table 1). Key analogs include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The N-(p-tolyl) group is a common feature in many analogs, contributing to enhanced bioavailability .

- Substituents like chloro , ethoxy , or methoxy groups modulate electronic and steric properties, affecting receptor binding .

- Heterocyclic cores (e.g., pyridazinone in ) introduce distinct pharmacophoric features compared to purely aromatic systems.

Key Observations :

Pharmacological Activity

Antiproliferative Activity :

Enzyme Modulation :

- Pyridazinone derivatives demonstrate selectivity for formyl peptide receptors (FPR1/FPR2), relevant in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 2-chloroacetamide derivatives with substituted phenols in ethanol or acetonitrile, using bases like K₂CO₃ or catalysts such as piperidine. For example, describes the use of ethanol under reflux with piperidine to synthesize analogous acetamide derivatives, yielding crystalline products characterized by IR, NMR, and MS . highlights a similar method using acetonitrile and K₂CO₃ for a related compound, emphasizing reaction monitoring via TLC .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer : A combination of IR, ¹H/¹³C NMR, and mass spectrometry (MS) is critical. IR confirms functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹). NMR resolves structural details: the p-tolyl group’s aromatic protons appear as distinct singlets (δ ~7.0–7.3 ppm), while the formyl proton resonates near δ 9.8–10.0 ppm. MS (EI or ESI) validates molecular weight and fragmentation patterns. and demonstrate rigorous structural confirmation using these techniques, with X-ray crystallography occasionally employed for unambiguous 3D analysis .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer : Recrystallization (using ethanol or ethyl acetate/hexane mixtures) and column chromatography (silica gel, hexane:ethyl acetate gradients) are standard. details post-reaction workup, including acid/base washes to remove unreacted reagents, followed by drying over Na₂SO₄ and solvent evaporation . For challenging purifications, preparative TLC or HPLC may be used, as suggested in for isolating high-purity intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable pathways. highlights ICReDD’s approach, where computational screening identifies optimal catalysts, solvents, and reaction conditions, reducing trial-and-error experimentation. For example, simulating the activation energy of the formylation step could guide solvent selection (e.g., acetonitrile vs. ethanol) . Coupling this with machine learning models trained on existing data (e.g., from and ) accelerates reaction optimization .

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer : Contradictions in spectral data often arise from impurities, solvent effects, or tautomerism. First, confirm purity via TLC or HPLC. If signals persist, variable-temperature NMR can resolve dynamic processes (e.g., rotameric forms of the acetamide group). emphasizes rigorous washing and drying steps to eliminate residual solvents, which may cause peak splitting . For ambiguous assignments, 2D NMR (COSY, HSQC) or spiking with authentic standards is recommended.

Q. What strategies resolve low yields in coupling reactions involving the formyl group?

- Methodological Answer : Low yields may stem from competing side reactions (e.g., oxidation of the formyl group). suggests using protective groups (e.g., acetals) during coupling steps, followed by deprotection under mild acidic conditions . Alternatively, optimizing the catalyst (e.g., switching from piperidine to DMAP) or solvent polarity (e.g., DMF for better solubility) can improve reactivity, as demonstrated in for analogous syntheses .

Q. How to design experiments for probing the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Systematic variation of nucleophiles (e.g., amines, hydrazines) under controlled conditions (pH, temperature) can map reactivity. and provide frameworks for kinetic studies: monitor reactions via in situ IR or NMR to track intermediate formation. For example, reacting the formyl group with hydroxylamine could yield oxime derivatives, with progress quantified by TLC or HPLC .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

- Methodological Answer : Variations in melting points may arise from polymorphic forms or impurities. Reproduce synthesis and purification protocols exactly (e.g., recrystallization solvent ratios in vs. 13). Differential Scanning Calorimetry (DSC) can identify polymorphs, while elemental analysis validates stoichiometric purity .

Safety and Handling

Q. What safety protocols are essential given the compound’s hazards?

- Methodological Answer : Based on analogous compounds in , use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.